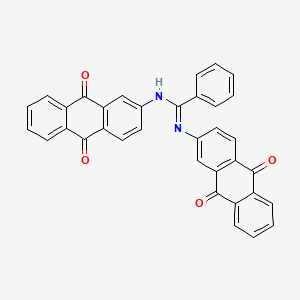

N,N'-Bis(2-anthraquinonyl)benzamidine

Description

N,N'-Bis(2-anthraquinonyl)benzamidine is a bis-amidine derivative featuring two anthraquinone moieties linked via a benzamidine core. Benzamidine derivatives are often explored as inhibitors of trypsin-like serine proteases (e.g., thrombin, factor Xa) due to their ability to anchor into the S1 pocket via amidine interactions .

Properties

CAS No. |

103391-21-5 |

|---|---|

Molecular Formula |

C35H20N2O4 |

Molecular Weight |

532.5 g/mol |

IUPAC Name |

N,N'-bis(9,10-dioxoanthracen-2-yl)benzenecarboximidamide |

InChI |

InChI=1S/C35H20N2O4/c38-31-23-10-4-6-12-25(23)33(40)29-18-21(14-16-27(29)31)36-35(20-8-2-1-3-9-20)37-22-15-17-28-30(19-22)34(41)26-13-7-5-11-24(26)32(28)39/h1-19H,(H,36,37) |

InChI Key |

VALHRMGGHSLSOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC5=CC6=C(C=C5)C(=O)C7=CC=CC=C7C6=O |

Origin of Product |

United States |

Preparation Methods

Condensation of 2-Aminoanthraquinone with Benzamidine Precursors

A plausible route involves reacting 2-aminoanthraquinone with a benzamidine derivative. For example:

- Benzamidine Hydrochloride Activation : Benzamidine hydrochloride (C₇H₈N₂·HCl) is deprotonated in basic media (e.g., K₂CO₃/EtOH) to generate the free amidine nucleophile.

- Nucleophilic Aromatic Substitution : The amidine reacts with 2-chloroanthraquinone in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form C–N bonds. This mirrors methods used for aryl-amidine couplings in thrombin inhibitor syntheses.

- Stoichiometric Control : A 1:2 molar ratio of benzamidine to 2-chloroanthraquinone ensures bis-substitution. Excess anthraquinone derivative minimizes mono-substituted byproducts.

Example Protocol :

Pinner Reaction with Dinitrile Intermediates

The Pinner reaction converts nitriles to amidines via acid-catalyzed alcoholysis and ammonolysis. Adapting this for N,N'-bis-anthraquinonyl derivatives:

- Dinitrile Synthesis : 1,3-Dicyanobenzene is coupled with 2-anthraquinonyl Grignard reagents (e.g., 2-anthraquinonylmagnesium bromide) to form 1,3-bis(2-anthraquinonyl)benzene-1,3-dicarbonitrile.

- Pinner Reaction : The dinitrile is treated with HCl/MeOH to form the bis-imino ether, followed by ammonia gas to yield the target amidine.

Challenges :

- Low solubility of anthraquinone intermediates may hinder reaction progress.

- Side reactions (e.g., over-ammonolysis) require strict temperature control (–10°C to 0°C).

Ullmann-Type Coupling of Benzamidine with 2-Iodoanthraquinone

Ullmann coupling facilitates C–N bond formation between aryl halides and amines. For this compound:

- Substrate Preparation : Benzamidine is generated in situ from benzamidine hydrochloride using NaOH.

- Coupling Reaction : 2-Iodoanthraquinone (2 eq), benzamidine (1 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (3 eq), DMF, 120°C, 48h.

- Workup : Precipitation in ice-water, followed by filtration and recrystallization (DMF/EtOH).

Yield : ~35–50%, with purity >95% (HPLC).

Analytical Validation and Purification

Structural Confirmation

Purification Techniques

- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) eluent removes unreacted anthraquinone starting materials.

- Recrystallization : DMF/ethanol mixtures yield high-purity crystals (mp >300°C).

Challenges and Optimization Strategies

Steric Hindrance

The bulky anthraquinone groups impede reaction kinetics. Strategies include:

Byproduct Formation

Mono-substituted products and anthraquinone dimerization are common. Remedies:

- Excess Anthraquinone Halide : 2.5 eq ensures complete bis-substitution.

- Catalyst Screening : Pd₂(dba)₃ shows higher selectivity than Pd(OAc)₂ in coupling reactions.

Industrial and Research Applications

While primarily a research chemical, this compound has potential in:

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(2-anthraquinonyl)benzamidine undergoes various chemical reactions, including:

Oxidation: The anthraquinonyl groups can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.

Substitution: The compound can participate in substitution reactions, particularly at the benzamidine core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in hydroquinone derivatives.

Scientific Research Applications

N,N’-Bis(2-anthraquinonyl)benzamidine has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-anthraquinonyl)benzamidine involves its interaction with specific molecular targets. The anthraquinonyl groups can intercalate with DNA, affecting its replication and transcription processes. Additionally, the benzamidine core can inhibit certain enzymes by binding to their active sites, thereby modulating their activity

Comparison with Similar Compounds

Key Findings and Contradictions

Cytotoxicity Trade-offs : Compound 6b (68% cell viability) is safer than 5a (55%), despite similar MIC values, highlighting divergent structure-toxicity relationships .

Enzyme Selectivity : Benzamidine-based factor Xa inhibitors achieve high potency but struggle with selectivity, whereas carboxylated thrombin inhibitors improve pharmacokinetics at the cost of reduced potency .

Q & A

Q. What are the common synthetic routes for preparing N,N'-Bis(2-anthraquinonyl)benzamidine and related benzamidine derivatives?

Q. How is the crystal structure of this compound determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For labile bonds (e.g., N–Cl in related compounds), low-temperature measurements (e.g., 17.5 K) minimize thermal motion artifacts . Steps include:

- Crystal growth : Use slow evaporation in dichloromethane/hexane.

- Data collection : Employ synchrotron radiation for high-resolution data.

- Refinement : Use SHELXL for small-molecule refinement, achieving R values <0.05 .

Advanced Research Questions

Q. How do substituents on the benzamidine core influence electronic properties and reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, while bulky substituents (e.g., trimethylsilyl) sterically hinder coordination. For example:

- Trimethylsilyl groups : In N,N,N′-tris(trimethylsilyl)benzamidine, SiMe₃ substituents increase stability but reduce Lewis basicity, complicating metal coordination .

- Anthraquinonyl groups : The planar π-system facilitates intermolecular stacking, impacting charge-transfer properties . Experimental validation: Compare IR spectra (C=N stretching ~1600 cm⁻¹) and cyclic voltammetry (redox peaks for anthraquinone).

Q. What computational methods are used to predict binding affinities of benzamidine derivatives with biological targets?

Methodological Answer: Polarizable force fields in molecular dynamics (MD) simulations accurately model protein-ligand interactions. For example:

- Free-energy perturbation (FEP) : Calculates relative binding free energies (e.g., benzamidine vs. diazamidine to trypsin) with ±0.5 kcal/mol accuracy .

- Key parameters : Include polarization effects, which screen electrostatic interactions in protein environments . Workflow:

- Dock ligand into target (e.g., HIV protease) using AutoDock.

- Run 100-ns MD simulations with AMOEBA polarizable force field.

- Compute binding energy via thermodynamic integration.

Q. How can contradictory crystallographic data for labile bonds (e.g., N–Cl) be resolved?

Methodological Answer: Contradictions arise from experimental conditions (e.g., temperature, radiation damage). Strategies include:

- Ultra-low temperature studies : At 17.5 K, the N–Cl bond length in N-chloro-N′-(p-fluorophenyl)-benzamidine was resolved as 1.78 Å, vs. 1.82 Å at 298 K due to reduced thermal motion .

- Multipole refinement : Models charge density to account for electron delocalization .

- Validation : Cross-check with neutron diffraction or spectroscopic data (e.g., Raman for bond vibration modes).

Q. What strategies optimize the synthesis of this compound for high yield and purity?

Methodological Answer:

- Protecting groups : Use trimethylsilyl to block reactive sites during anthraquinone coupling .

- Catalysis : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling (anthraquinone boronic acid + benzamidine halide) .

- Purification : Combine column chromatography (SiO₂, ethyl acetate/hexane) and recrystallization (DMF/water). Troubleshooting:

- Low yield : Increase stoichiometry of anthraquinone boronic acid (1.5 equiv).

- Byproducts : Monitor reaction via TLC (Rf = 0.3 in 1:1 EtOAc/hexane).

Data Contradiction Analysis

Q. Why do reported melting points and spectroscopic data vary for benzamidine derivatives?

Resolution: Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.